molecular formula C19H19N3O2 B2385868 (1H-indol-2-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034580-93-1

(1H-indol-2-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No. B2385868
CAS RN: 2034580-93-1
M. Wt: 321.38
InChI Key: XRWWFXQNFXRSNV-UHFFFAOYSA-N
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Description

“(1H-indol-2-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone” is a compound that contains an indole nucleus . Indole is a benzopyrrole, which is aromatic in nature and is known for its broad-spectrum biological activities . It’s found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . Imidazole, a five-membered heterocyclic moiety, is often used in the development of new drugs . It’s known as 1,3-diazole and contains two nitrogen atoms . The first synthesis of imidazole was made by glyoxal and ammonia .


Molecular Structure Analysis

Indole is a heterocyclic system that provides the skeleton to various compounds . It contains a benzenoid nucleus and has 10 π-electrons, which makes it aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

Indole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Future Directions

The future of indole derivatives looks promising, with diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

1H-indol-2-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(18-12-14-4-1-2-6-17(14)21-18)22-11-3-5-16(13-22)24-15-7-9-20-10-8-15/h1-2,4,6-10,12,16,21H,3,5,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWWFXQNFXRSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)OC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-2-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

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